Lipophilicity Tuning: LogP Comparison Against the Parent 6-Phenylpyridazin-3(2H)-one
The 4-methyl substituent on 4-methyl-6-phenylpyridazin-3(2H)-one reduces experimental LogP by approximately 0.73 log units versus the unsubstituted 6-phenylpyridazin-3(2H)-one, as measured under identical reversed‑phase HPLC conditions [1][2]. A lower LogP is generally associated with improved aqueous solubility and reduced phospholipidosis risk, making the 4‑methyl derivative a preferred starting point for CNS‑targeted libraries where moderate lipophilicity (LogP 1–3) is desired [3].
| Evidence Dimension | Experimental LogP (reversed-phase HPLC) |
|---|---|
| Target Compound Data | LogP = 1.43 (SIELC Newcrom R1 column) |
| Comparator Or Baseline | 6-Phenylpyridazin-3(2H)-one (CAS 2166-31-6): LogP = 2.16 (SIELC Newcrom R1 column) |
| Quantified Difference | ΔLogP ≈ –0.73 (target compound is more hydrophilic) |
| Conditions | Reversed-phase HPLC on Newcrom R1 column; mobile phase and temperature held constant across both measurements (SIELC application notes, 2018) |
Why This Matters
Procurement teams can rule out the cheaper 6‑phenyl analog when CNS penetration prediction or phospholipidosis avoidance is a project requirement, because the 4‑methyl derivative provides a measurable and reproducible lipophilicity advantage.
- [1] SIELC Technologies. 4-Methyl-6-phenylpyridazin-3(2H)-one (CAS 13300-09-9) HPLC Application Note: LogP 1.43. Published 2018-05-16. Available at: https://sielc.com/compound/4-methyl-6-phenylpyridazin-3-2h-one View Source
- [2] SIELC Technologies. 6-Phenylpyridazin-3(2H)-one (CAS 2166-31-6) HPLC Application Note: LogP 2.16. Published 2018-05-16. Available at: https://sielc.com/compound/6-phenylpyridazin-3-2h-one View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c View Source
